Regioisomeric Identity as a Selectivity Determinant: Pyridin-4-yl vs. Pyridin-2-yl vs. Pyridin-3-yl
The target compound (CAS 1448135-35-0) is the regioisomer bearing a pyridin-4-yl substituent at the 3-position of the 1H-pyrazole ring. The closest commercially catalogued analog is the pyridin-2-yl regioisomer (CAS 1448125-83-4), which shares an identical molecular formula, molecular weight, and urea-piperidine-ethylene connectivity but differs exclusively in the nitrogen atom position on the pyridine ring. In the p38α MAPK inhibitor patent family from which this chemotype originates, variation of the heteroaryl substitution position (e.g., pyridin-2-yl, pyridin-3-yl, pyridin-4-yl, pyrimidinyl) is explicitly claimed to modulate inhibitory potency and selectivity across the p38 MAPK isoforms (α, β, γ, δ), c-Src, and Syk kinase targets [1]. The pyridin-4-yl vector projects a hydrogen-bond acceptor into a distinct sub-pocket relative to the 2-pyridyl orientation, creating differential kinase recognition that cannot be replicated by generic pyrazolyl-urea compounds lacking this precise regioisomeric specification.
| Evidence Dimension | Molecular connectivity / regioisomeric identity (pyridine nitrogen position) |
|---|---|
| Target Compound Data | CAS 1448135-35-0; InChI Key: INCNVZCVPPQZNW-UHFFFAOYSA-N; Pyridine substitution: 4-yl (para to the point of attachment) |
| Comparator Or Baseline | CAS 1448125-83-4; Pyridine substitution: 2-yl (ortho to the point of attachment); Identical molecular formula (C₁₈H₁₆F₃N₅O) and molecular weight (375.355 g/mol) |
| Quantified Difference | Different CAS registry numbers; distinct InChI keys; pyridine nitrogen positioned at position 4 vs. position 2, altering hydrogen-bonding vector geometry |
| Conditions | Structural identity determined by IUPAC nomenclature, CAS registration, and InChI key comparison; patent specification WO2014027209A1 / US 9,701,670 B2 describes differential biological activity among pyridinyl substitution variants [1] |
Why This Matters
Procurement of the correct regioisomer (4-yl) is critical for experimental reproducibility; substitution with the 2-yl or 3-yl analog will produce a structurally different compound with potentially divergent kinase selectivity and potency, invalidating target engagement conclusions.
- [1] WO2014027209A1 / US 9,701,670 B2. Pyrazolyl-ureas as kinase inhibitors. Respivert Limited. Priority date Aug 17, 2012. (See generic formula encompassing variable heteroaryl substitution including pyridin-2-yl, pyridin-3-yl, pyridin-4-yl, and pyrimidinyl variants, and biological examples demonstrating differential inhibitory activity.) View Source
